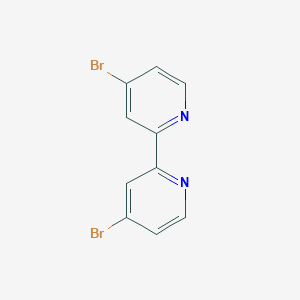

4,4'-Dibromo-2,2'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(4-bromopyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIHBDSNVJRWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30574527 | |

| Record name | 4,4'-Dibromo-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18511-71-2 | |

| Record name | 4,4′-Dibromo-2,2′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18511-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dibromo-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30574527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Dibromo-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of 4,4'-Dibromo-2,2'-bipyridine

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key building block in coordination chemistry and materials science.[1][2] This document details its physical and chemical characteristics, outlines experimental protocols for their determination, and presents logical workflows for its synthesis and characterization.

Core Physical and Chemical Properties

This compound is a solid, crystalline organic compound.[3][4] Its electron-deficient nature makes it a valuable ligand in the synthesis of organometallic compounds, such as ruthenium (II) photosensitizers used in solar energy applications.[2][3][5][6]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 4-bromo-2-(4-bromopyridin-2-yl)pyridine | [7][8] |

| CAS Number | 18511-71-2 | [3][4][7][9] |

| Molecular Formula | C₁₀H₆Br₂N₂ | [3][4][7][9] |

| Molecular Weight | 313.98 g/mol | [2][3][7][8] |

| Appearance | White to light yellow powder or crystals | [3][4] |

| Melting Point | 138 - 145 °C | [1][2][3][4][8][9] |

| Boiling Point | 362.9 ± 37.0 °C at 760 mmHg (Predicted) | [3][9] |

| Density | 1.809 ± 0.06 g/cm³ (Predicted) | [3][9] |

| Solubility | Soluble in Toluene | [3][9] |

| pKa | 2.59 ± 0.18 (Predicted) | [3][9] |

| InChI Key | KIIHBDSNVJRWFY-UHFFFAOYSA-N | [4][7][10] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[11] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[12]

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[13]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. Repeat until the packed solid occupies 1-2 mm of height.[14][15]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[15]

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. Then, cool the apparatus and repeat with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the expected melting point.[12][13]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[11][12]

Solubility Determination

Solubility tests provide insights into the polarity and potential functional groups of a compound.[16][17]

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Spatula

-

Graduated cylinder or pipettes

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Place approximately 25 mg of this compound into a small test tube.[18]

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, toluene, ethanol, diethyl ether, 5% HCl, 5% NaOH) in small portions.[18]

-

Mixing: After each addition, shake the test tube vigorously for 1-2 minutes to ensure thorough mixing.[18] A vortex mixer can be used for this purpose.

-

Observation: Observe whether the solid dissolves completely. Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent.[17]

-

pH Test (for water solubility): If the compound is found to be soluble in water, test the resulting solution with litmus (B1172312) or pH paper to determine if it is acidic, basic, or neutral.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of ¹H and ¹³C nuclei.[20][21]

Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its structure.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Pipettes

-

Vials and spatula

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. The solvent should not contain protons that would obscure the signals from the sample.[21]

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Data Acquisition: The instrument operator will then shim the magnetic field for homogeneity, tune the probe, and acquire the ¹H and ¹³C NMR spectra. This involves exposing the sample to radiofrequency pulses and recording the resulting signals.[22]

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).[23]

Single-Crystal X-ray Diffraction

This technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[24][25]

Objective: To determine the solid-state molecular structure of this compound.

Apparatus:

-

Single-crystal X-ray diffractometer

-

Goniometer head

-

Microscope

-

Cryo-cooling system

Procedure:

-

Crystal Growth: High-quality single crystals of this compound must be grown. This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

Crystal Selection and Mounting: Under a microscope, select a well-formed crystal, free of defects, typically 0.1-0.3 mm in size.[24] Carefully mount the crystal on a glass fiber or loop attached to a goniometer head.[24]

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The instrument directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[24][25]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined from the diffraction intensities (structure solution) and then refined to create a final, detailed molecular model.[25]

Visualization of Workflows

The following diagrams, created using the DOT language, illustrate key processes related to this compound.

Synthesis Workflow

This diagram outlines a common laboratory synthesis of this compound.[3][5][6][26]

Physical Characterization Workflow

This diagram illustrates the logical flow for the comprehensive physical characterization of a synthesized sample of this compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ossila.com [ossila.com]

- 3. This compound CAS#: 18511-71-2 [m.chemicalbook.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 18511-71-2 [amp.chemicalbook.com]

- 6. This compound | 18511-71-2 [chemicalbook.com]

- 7. This compound | C10H6Br2N2 | CID 15569987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. lookchem.com [lookchem.com]

- 10. This compound | 18511-71-2 [sigmaaldrich.com]

- 11. pennwest.edu [pennwest.edu]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. westlab.com [westlab.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. www1.udel.edu [www1.udel.edu]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. scribd.com [scribd.com]

- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 21. azolifesciences.com [azolifesciences.com]

- 22. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 23. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 24. creative-biostructure.com [creative-biostructure.com]

- 25. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 26. This compound synthesis - chemicalbook [chemicalbook.com]

4,4'-Dibromo-2,2'-bipyridine: A Technical Guide for Advanced Research

Introduction: 4,4'-Dibromo-2,2'-bipyridine is a halogenated derivative of 2,2'-bipyridine (B1663995), a prominent heterocyclic organic compound. Its structure, featuring two pyridine (B92270) rings linked at the 2 and 2' positions with bromine atoms at the 4 and 4' positions, makes it an exceptionally versatile building block and ligand in modern chemistry. The electron-withdrawing nature of the bromine atoms significantly influences the electronic properties of the bipyridine system, enhancing the stability and modifying the reactivity of its metal complexes. This technical guide provides an in-depth overview of the core properties, synthesis, and applications of this compound, with a particular focus on its role in materials science and the development of novel therapeutic agents.

Core Properties and Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its application in experimental settings, providing insights into its reactivity, solubility, and handling requirements.

| Property | Value | Citations |

| Molecular Weight | 313.98 g/mol | [1][2] |

| Molecular Formula | C₁₀H₆Br₂N₂ | [1][2] |

| CAS Number | 18511-71-2 | [1][2] |

| IUPAC Name | 4-bromo-2-(4-bromopyridin-2-yl)pyridine | [1] |

| Appearance | White to light yellow powder or crystals | [3][4] |

| Melting Point | 138.0 to 142.0 °C | [4] |

| Boiling Point | 362.9 °C at 760 mmHg (Predicted) | [4] |

| Density | ~1.8 g/cm³ | [4] |

| Solubility | Soluble in toluene | [4] |

| SMILES | C1=CN=C(C=C1Br)C2=NC=CC(=C2)Br | [2] |

| InChI Key | KIIHBDSNVJRWFY-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, with several established methods. Below are detailed protocols for common synthetic routes, providing researchers with a practical guide for its preparation.

Method 1: Bromination of a Bipyridine Precursor

This common method involves the bromination of a suitable bipyridine derivative using a brominating agent like phosphine (B1218219) tribromide.[5]

Experimental Protocol:

-

Reaction Setup: In a 2 L round-bottom flask under a nitrogen atmosphere, add 37 g (0.1 mol) of the starting material (e.g., a corresponding dihydroxy-bipyridine precursor).

-

Dissolution: Add 950 mL of chloroform (B151607) to the flask and stir until the solid is completely dissolved.

-

Cooling: Cool the reaction system to -3°C using an appropriate cooling bath.

-

Addition of Reagent: Slowly add 297 g (1.1 mol) of phosphine tribromide dropwise to the cooled solution. Maintain the temperature during addition.

-

Reaction: After the addition is complete, heat the reaction mixture to 60°C and stir continuously for 2 hours.

-

Work-up: Cool the mixture to room temperature and slowly pour it into 1 L of water.

-

Neutralization: Adjust the pH of the aqueous solution to 11 using a sodium hydroxide (B78521) solution.

-

Extraction: Extract the product into an organic layer using dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: Wash the resulting precipitated solid with ethanol (B145695) and filter to obtain this compound as a pale yellow solid (yields can be around 77%).[5]

Method 2: Palladium-Catalyzed Cross-Coupling Reactions

Alternative synthetic strategies include palladium-catalyzed cross-coupling reactions, such as the Stille coupling.[6] This method offers a direct route from dihalopyridines. Another efficient method involves a tandem nucleophilic substitution and N-oxide reduction process starting from the corresponding nitroazine N-oxide.[6] These routes are valuable for preparing various symmetrically and non-symmetrically substituted bipyridines.

Below is a conceptual workflow for the synthesis of this compound, illustrating the key stages from starting materials to the final purified product.

Applications in Research and Drug Development

This compound is not merely a chemical intermediate but a key component in the development of advanced functional materials and bioactive compounds.

Materials Science and Catalysis

The bipyridine core is an excellent chelating ligand for a wide array of transition metals. This compound is frequently used to synthesize organometallic complexes with tailored electronic and photophysical properties. These complexes are integral to:

-

Organic Light-Emitting Diodes (OLEDs): Ruthenium(II) complexes derived from this ligand are used as phosphorescent emitters.[3]

-

Solar Energy Conversion: It serves as a reagent in the synthesis of ruthenium-based dyes for dye-sensitized solar cells.[4]

-

Catalysis: Metal complexes of bipyridines are used as catalysts in numerous organic transformations. The bromine atoms can also serve as reactive handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the construction of complex conjugated polymers and supramolecular assemblies.[6][7]

Drug Development and Biological Activity

While this compound itself is not typically the active pharmaceutical ingredient, it is a critical ligand in the design of metallodrugs with potent biological activities. The bipyridine scaffold anchors the metal ion, while the substituents at the 4,4'-positions can be modified to tune the compound's properties, such as lipophilicity, cell permeability, and target specificity.

Anticancer Activity: Metal complexes incorporating substituted 2,2'-bipyridine ligands have shown significant promise as anticancer agents.[8]

-

Ruthenium(II)-Arene Complexes: A series of Ru(II)-arene complexes with 4,4'-substituted-2,2'-bipyridine ligands were found to be highly cytotoxic and selective against human urinary bladder cancer (T24) cells.[9] These complexes can penetrate the cancer cell membrane and induce cell death via apoptosis.[9]

-

Platinum(IV) Complexes: Organoplatinum(IV) compounds with bipyridine ligands have been investigated for their anticancer properties, demonstrating cytotoxicity against human breast cancer cell lines.[10]

-

Lanthanide(III) Complexes: Novel lanthanide complexes with mixed bipyridyl and other chelating ligands have exhibited superior cytotoxicity against HeLa cells compared to cisplatin.[11] Their mechanism involves inhibiting telomerase and targeting mitochondria to induce DNA damage-mediated apoptosis.[11]

Other Therapeutic Areas:

-

Neurodegenerative Diseases: Ruthenium(II)-arene complexes with bipyridine ligands are being evaluated for their ability to modulate the aggregation of the amyloid-β (Aβ) peptide, which is associated with Alzheimer's disease.[12][13]

-

Enzyme Inhibition: Derivatives of 4,4'-bipyridine (B149096) have been synthesized as inhibitors of the CDK9-Cyclin T1 protein-protein interaction, a novel approach for treating triple-negative breast cancer.[14]

The diagram below illustrates a simplified signaling pathway for apoptosis induced by a metal complex containing a 4,4'-substituted bipyridine ligand, a common mechanism of action for these potential anticancer agents.

Safety and Handling

This compound is classified as toxic if swallowed or in contact with skin and can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dark place, sealed in a dry environment.[2]

Conclusion

This compound is a cornerstone molecule for researchers in coordination chemistry, materials science, and drug development. Its robust coordination properties, coupled with the reactivity of its bromine substituents, provide a versatile platform for constructing highly functional molecules. From advanced solar cells and OLEDs to promising anticancer and neuroprotective agents, the applications of this compound continue to expand, making it a subject of ongoing and future scientific innovation.

References

- 1. This compound | C10H6Br2N2 | CID 15569987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. ossila.com [ossila.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound | 18511-71-2 | Benchchem [benchchem.com]

- 8. Anticancer Activity of Metal Complexes: Involvement of Redox Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective and Selective Ru(II)-Arene Complexes Containing 4,4'-Substituted 2,2' Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Nonpolar Pt(CH3)2I2{bipy} is Found to be Superior among Four Similar Organoplatinum(IV) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Complexes of lanthanides(iii) with mixed 2,2′-bipyridyl and 5,7-dibromo-8-quinolinoline chelating ligands as a new class of promising anti-cancer agents - Metallomics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Ruthenium(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-Aβ Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of novel 4,4'-bipyridine derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4,4'-Dibromo-2,2'-bipyridine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dibromo-2,2'-bipyridine is a key heterocyclic building block in coordination chemistry and materials science. Its applications range from the synthesis of functional ligands for catalysis and molecular electronics to the development of photosensitizers for dye-sensitized solar cells. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a workflow for its synthesis.

Core Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its structure, featuring two pyridine (B92270) rings substituted with bromine atoms, results in a molecule with a specific polarity that governs its solubility characteristics. While bipyridines, in general, are soluble in many organic solvents and slightly soluble in water, the dibromo substitution influences its solubility profile.[1]

Data Presentation: Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative solubility information and observations from synthetic procedures provide valuable insights. The following table summarizes the available qualitative data.

| Solvent Category | Solvent | Solubility Profile |

| Non-Polar Aromatic | Toluene | Soluble[2] |

| Halogenated | Chloroform | Soluble[2] |

| Dichloromethane (DCM) | Soluble[2] | |

| Alcohols | Ethanol | Used for washing (implies limited solubility)[2][3] |

It is important to note that "soluble" is a qualitative term. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following established methods can be employed. These protocols are general and can be adapted for this compound.

Gravimetric Method (Shake-Flask)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[4]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at a constant temperature until the excess solid has settled. Alternatively, centrifuge the vials to facilitate separation.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Transfer the aliquot to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions (e.g., using a rotary evaporator or a vacuum oven) until a constant weight of the dissolved solid is achieved.[4]

-

Calculation: The solubility is calculated as the mass of the residue divided by the volume of the supernatant taken.

Spectroscopic Method (UV-Vis)

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It offers a higher throughput compared to the gravimetric method.[4]

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.[4]

-

-

Preparation and Equilibration of Saturated Solution: Follow steps 1 and 2 of the Gravimetric Method.

-

Sample Preparation and Analysis:

-

After phase separation, withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by applying the dilution factor.[4]

Mandatory Visualization: Synthesis Workflow

As no specific signaling pathways involving this compound are described in the literature, the following diagram illustrates a common synthetic workflow for its preparation.[2][3]

References

4,4'-Dibromo-2,2'-bipyridine: A Technical Overview of its Properties and Synthesis

Introduction: 4,4'-Dibromo-2,2'-bipyridine is a halogenated derivative of 2,2'-bipyridine, a heterocyclic organic compound. Its unique electronic properties and reactive bromine substituents make it a valuable building block in coordination chemistry and materials science. This technical guide provides an in-depth look at the melting point of this compound, detailed experimental protocols for its synthesis, and its role as a precursor in the development of functional materials for researchers, scientists, and drug development professionals.

Physical Properties: Melting Point

The melting point of a compound is a critical physical property that provides an indication of its purity. For this compound, the reported melting point varies slightly across different suppliers and literature sources, which is often attributable to minor differences in purity. The compound typically presents as a white to light yellow solid.[1]

Table 1: Reported Melting Points of this compound

| Melting Point Range (°C) | Purity | Source |

| 140 - 145 | ≥ 98% | Thermo Scientific Chemicals[2] |

| 138.0 - 142.0 | Not Specified | ChemicalBook[1][3] |

| 139 - 140 | Not Specified | HETEROCYCLES, Vol. 75, No. 1, 2008[4] |

| 138 | >98% | Ossila[5] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of a bipyridine precursor. The purity of the final product, and thus its melting point, is highly dependent on the reaction conditions and purification methods employed.

Method 1: From 4,4'-Dinitro-2,2'-bipyridine (B97881) N,N'-dioxide

One documented method involves a tandem nucleophilic substitution and N-oxide reduction process starting from 4,4'-dinitro-2,2'-bipyridine N,N'-dioxide.[4]

Materials:

-

4,4'-Dinitro-2,2'-bipyridine N,N'-dioxide (1.55 mmol, 0.43 g)

-

Acetyl bromide (86 mmol, 6.4 mL)

-

Glacial Acetic Acid (AcOH) (11 mL)

-

Hexane

-

Ethyl Acetate (EtOAc)

Procedure:

-

A solution of 4,4'-dinitro-2,2'-bipyridine N,N'-dioxide in glacial acetic acid is prepared.

-

Acetyl bromide is added to the solution.

-

The reaction mixture is heated to 130 °C for 10 hours.

-

After cooling, the product is purified by silica (B1680970) gel column chromatography using a hexane/EtOAc (96:4) solvent system.

-

This process yields this compound as a white solid (0.34 g, 70% yield).[4]

Method 2: From a Bipyridine Precursor with Phosphine (B1218219) Tribromide

Another general procedure utilizes phosphine tribromide as the brominating agent.[1][6]

Materials:

-

Starting bipyridine compound (e.g., compound 4-c as referenced in the source, 0.1 mol, 37 g)

-

Chloroform (B151607) (950 mL)

-

Phosphine tribromide (1.1 mol, 297 g)

-

Water (1 L)

-

Sodium hydroxide (B78521) solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

The starting bipyridine compound is dissolved in chloroform in a round-bottom flask under a nitrogen atmosphere.[1][6]

-

Phosphine tribromide is added dropwise to the cooled solution.[1][6]

-

After the addition is complete, the mixture is heated to 60°C and stirred for 2 hours.[1][6]

-

The reaction is cooled to room temperature and then slowly poured into 1 L of water.[1][6]

-

The pH of the mixture is adjusted to 11 using a sodium hydroxide solution.[1][6]

-

The organic layer is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[1][6]

-

The resulting solid is washed with ethanol and filtered to yield the final product.[6]

Role in Synthesis of Functional Molecules

This compound is not typically directly involved in biological signaling pathways. Instead, its primary role in research and development is as a versatile ligand and building block for the synthesis of more complex, functional molecules and materials. The bromine atoms serve as reactive sites for cross-coupling reactions, allowing for the construction of elaborate molecular architectures.

These resultant molecules, often metal complexes, have applications in diverse fields such as:

-

Photocatalysis: Rhenium-bipyridine complexes are used for the photocatalytic reduction of CO2.[]

-

Solar Energy: It is a reagent in the synthesis of ruthenium-based dyes for dye-sensitized solar cells.[1][8]

-

Materials Science: It is a precursor for coordination polymers and supramolecular assemblies with unique electronic and optical properties for use in sensors and OLEDs.[9]

-

Drug Development: The bipyridine scaffold is present in various pharmaceuticals, and its derivatives are explored for their potential therapeutic activities, including antiproliferative effects.[5]

The following diagram illustrates a generalized workflow from this compound to a functional application.

References

- 1. This compound CAS#: 18511-71-2 [m.chemicalbook.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 18511-71-2 [amp.chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ossila.com [ossila.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. This compound | 18511-71-2 | Benchchem [benchchem.com]

IUPAC name for 4,4'-Dibromo-2,2'-bipyridine

An In-Depth Technical Guide to 4,4'-Dibromo-2,2'-bipyridine

Introduction

This compound is a halogenated heterocyclic organic compound that serves as a crucial building block in coordination chemistry and materials science.[1] Its bipyridine core acts as an efficient chelating ligand for a vast array of transition metal ions, while the bromine substituents provide reactive sites for further functionalization, primarily through cross-coupling reactions.[2] This combination of properties makes it an important precursor in the synthesis of functional materials for applications in catalysis, organic electronics, and photovoltaics.[2][3] This guide provides an overview of its chemical properties, synthesis, and key applications relevant to researchers in chemistry and drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | References |

| IUPAC Name | 4-bromo-2-(4-bromopyridin-2-yl)pyridine | [4] |

| Synonyms | 4,4'-Dibromo-2,2'-bipyridyl, DBrBPy | [3] |

| CAS Number | 18511-71-2 | [4] |

| Molecular Formula | C₁₀H₆Br₂N₂ | [4] |

| Molecular Weight | 313.98 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystals | [3][5][6] |

| Melting Point | 138-145 °C | [3][5][6] |

| Boiling Point | 362.9 ± 37.0 °C (Predicted) | [5] |

| Solubility | Soluble in Toluene | [5] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established. One common and efficient method involves the deoxygenation and bromination of a dinitro bipyridine N,N'-dioxide precursor. Another key strategy is the palladium-catalyzed homocoupling (e.g., Stille reaction) of brominated pyridine (B92270) precursors.[1]

Protocol 1: Synthesis from a Bipyridine-N-oxide Precursor

This protocol describes a general procedure for the synthesis of this compound from a suitable N-oxide starting material.[5][7][8]

Materials:

-

4,4'-Bipyridine-N,N'-dioxide derivative (starting material)

-

Chloroform (B151607) (CHCl₃)

-

Phosphorus tribromide (PBr₃)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol (B145695) (EtOH)

Procedure:

-

Under a nitrogen atmosphere, dissolve the starting N-oxide (1 equivalent) in chloroform in a round-bottom flask.[7][8]

-

Cool the reaction mixture to approximately -3°C using an appropriate cooling bath.[7][8]

-

Slowly add phosphorus tribromide (PBr₃) (approx. 11 equivalents) dropwise to the cooled solution.[7][8]

-

After the addition is complete, heat the reaction mixture to 60°C and stir for 2 hours.[7][8]

-

Cool the mixture to room temperature and carefully pour it into 1 L of water.[5][7]

-

Adjust the pH of the aqueous solution to 11 using a sodium hydroxide solution.[5][7]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure using a rotary evaporator.[5][7]

-

Wash the resulting solid with ethanol and filter to obtain the final product, this compound.[7]

Protocol 2: Synthesis via Stille Coupling

This method provides a direct route to this compound from 2,4-dibromopyridine (B189624) and a stannylated pyridine derivative.[1]

Materials:

-

2,4-dibromopyridine

-

4-bromo-2-trimethylstannylpyridine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Dioxane

Procedure:

-

In a dry Schlenk flask under an argon atmosphere, combine 4-bromo-2-trimethylstannylpyridine (1 equivalent) and 2,4-dibromopyridine (1 equivalent).[1]

-

Add the palladium catalyst, Pd(PPh₃)₄ (10 mol%), and CuI to the flask.[1]

-

Add dioxane as the solvent.[1]

-

Heat the reaction mixture at 100°C for 90 hours.[1]

-

After cooling, the reaction mixture is worked up using standard procedures, including washing with aqueous saturated KF and extraction with an organic solvent.[1]

-

The crude product is purified by silica (B1680970) gel column chromatography to yield this compound.[1]

Core Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical science.

-

Ligand for Coordination Chemistry: The 2,2'-bipyridine (B1663995) scaffold is a classic chelating ligand. The dibromo derivative is used to synthesize complexes with transition metals like ruthenium, iridium, and palladium.[3][9] These complexes are investigated for their photophysical properties and are instrumental in the development of photosensitizers and luminescent materials.[3]

-

Materials for Organic Electronics: As an electron-deficient molecule, it serves as a core for constructing materials for organic light-emitting diodes (OLEDs) and perovskite solar cells.[3] For instance, it has been incorporated into hole-transporting layers in perovskite solar cells, where the bipyridine unit can passivate defects and improve device efficiency and stability.[3]

-

Precursor in Cross-Coupling Reactions: The bromine atoms at the 4 and 4' positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira).[2][10] This allows for the straightforward synthesis of symmetrically and asymmetrically substituted bipyridines, which are precursors to conjugated polymers and complex molecular architectures for materials science.[10][11]

-

Catalysis: Metal complexes derived from bipyridine ligands are widely used as catalysts in organic synthesis.[2] Functionalized bipyridines derived from the 4,4'-dibromo precursor can be tailored to tune the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.[9]

Logical Workflow: Application in Synthesis

The primary utility of this compound in synthetic chemistry is its role as a scaffold for building more complex molecules via cross-coupling reactions. The diagram below illustrates this general workflow.

Caption: Synthetic utility of this compound in cross-coupling reactions.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | 18511-71-2 | Benchchem [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. This compound | C10H6Br2N2 | CID 15569987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 18511-71-2 [m.chemicalbook.com]

- 6. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 18511-71-2 [chemicalbook.com]

- 9. 4,4' Functionalized 2,2'-Bipyridines : Synthesis and Applications as Catalytically Active Nanoparticle Stabilizers and Ligands for Ruthenium Dye Molecules [infoscience.epfl.ch]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: Crystal Structure Analysis of 4,4'-Dibromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 4,4'-Dibromo-2,2'-bipyridine, a key building block in coordination chemistry and materials science. This document details the experimental protocols for its synthesis and crystallization, presents a thorough analysis of its crystal structure, and offers insights into the methodologies employed for its characterization.

Introduction

This compound is a heterocyclic compound widely utilized as a ligand in the synthesis of metal complexes for applications in catalysis, light-emitting devices, and solar energy conversion.[1] A precise understanding of its three-dimensional structure is paramount for rational ligand design and for predicting the properties of its coordination compounds. This guide summarizes the key crystallographic data and the underlying experimental procedures for the determination of the this compound crystal structure.

Experimental Protocols

The successful analysis of the crystal structure of this compound hinges on the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound

Multiple synthetic routes to this compound have been reported. A common and effective method involves the bromination of a bipyridine precursor. The following is a representative protocol:

Method 1: Bromination of 4,4'-Dinitro-2,2'-bipyridine (B97881) N,N'-dioxide

A mixture of 4,4'-dinitro-2,2'-bipyridine N,N'-dioxide, acetyl bromide, and phosphorus tribromide is heated to afford this compound. The crude product is then purified by column chromatography on silica (B1680970) gel.

Method 2: From "Compound 4-c"

A general procedure involves dissolving the starting material, referred to as "compound 4-c", in chloroform (B151607) under a nitrogen atmosphere. The solution is cooled, and phosphine (B1218219) tribromide is added dropwise. The reaction mixture is then heated. After workup with water and sodium hydroxide, the product is extracted with dichloromethane, dried, and the solvent is removed to yield the solid product.

Single Crystal Growth

Obtaining single crystals of sufficient size and quality is a critical step for X-ray diffraction analysis. For this compound, single crystals can be grown by the slow evaporation of a saturated solution.

Protocol: Slow Evaporation

-

Prepare a saturated solution of purified this compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethanol).

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature, typically 100 K, to minimize thermal vibrations. The collected data are then processed, and the crystal structure is solved and refined using specialized software packages. The final model is validated to ensure its quality and accuracy.

Data Presentation: Crystallographic Data

The crystal structure of this compound has been determined and is available in the Crystallography Open Database (COD) under the identifier 7040751.[2] The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₁₀H₆Br₂N₂ |

| Formula Weight | 313.98 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 3.9238 |

| b (Å) | 15.660 |

| c (Å) | 7.824 |

| α (°) | 90 |

| β (°) | 93.273 |

| γ (°) | 90 |

| Volume (ų) | 479.5 |

| Z | 2 |

Data obtained from the Crystallography Open Database (COD ID: 7040751).[2]

Table 2: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| Br1 - C4 | Data not available in search results |

| N1 - C2 | Data not available in search results |

| N1 - C6 | Data not available in search results |

| C2 - C3 | Data not available in search results |

| C2 - C2' | Data not available in search results |

| C3 - C4 | Data not available in search results |

| C4 - C5 | Data not available in search results |

| C5 - C6 | Data not available in search results |

Table 3: Selected Bond Angles for this compound

| Angle | Value (°) |

| C2 - N1 - C6 | Data not available in search results |

| N1 - C2 - C3 | Data not available in search results |

| N1 - C2 - C2' | Data not available in search results |

| Br1 - C4 - C3 | Data not available in search results |

| Br1 - C4 - C5 | Data not available in search results |

Table 4: Selected Torsion Angles for this compound

| Angle | Value (°) |

| N1 - C2 - C2' - N1' | Data not available in search results |

| C3 - C2 - C2' - C3' | Data not available in search results |

Note: Detailed bond lengths, angles, and torsion angles were not available in the initial search results. Accessing the full crystallographic information file (CIF) from the corresponding database entry would provide this detailed information.

Visualization of Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the crystal structure analysis.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of this compound. The presented experimental protocols for synthesis and single crystal growth, along with the summarized crystallographic data, offer valuable information for researchers in the fields of chemistry, materials science, and drug development. The elucidated crystal structure provides a fundamental basis for understanding the coordination behavior of this versatile ligand and for the design of novel functional materials. Further detailed analysis of bond lengths, angles, and intermolecular interactions can be obtained by accessing the full crystallographic data from the referenced database entry.

References

Electronic Properties of Brominated Bipyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipyridines are a cornerstone class of heterocyclic organic compounds, widely utilized as chelating ligands in coordination chemistry, building blocks for functional materials, and scaffolds in medicinal chemistry. The introduction of bromine substituents onto the bipyridine core provides a powerful tool for fine-tuning its electronic properties. The electron-withdrawing nature of bromine significantly influences the frontier molecular orbital energies (HOMO and LUMO), redox potentials, and photophysical characteristics of these molecules.[1][2] This technical guide provides a comprehensive overview of the electronic properties of brominated bipyridines, detailing their synthesis, spectroscopic and electrochemical behavior, and the computational methods used for their characterization.

Synthesis of Brominated Bipyridines

The synthesis of brominated bipyridines can be achieved through various methods, primarily involving the direct bromination of the bipyridine scaffold or the coupling of brominated pyridine (B92270) precursors. The position and number of bromine atoms can be controlled by the choice of brominating agent and reaction conditions.

Common synthetic routes include:

-

Direct Bromination: Treatment of 2,2'-bipyridine (B1663995) with bromine in a hydrothermal reactor can yield 5,5'-dibromo-2,2'-bipyridine.

-

Coupling Reactions: Stille or Suzuki coupling reactions of brominated pyridines are effective methods for synthesizing asymmetrically and symmetrically substituted brominated bipyridines. For instance, 4,4'-dibromo-2,2'-bipyridine can be synthesized from 4,4'-dinitro-2,2'-bipyridine (B97881) N,N'-dioxide in a one-step tandem nucleophilic substitution–N-oxide reduction process.[3][4] Similarly, 6,6'-dibromo-4,4'-di(hexoxymethyl)-2,2'-bipyridine has been synthesized via oxidative coupling of 2,6-dibromo-4-(hexoxymethyl)pyridine.[5]

Electronic and Photophysical Properties

The introduction of bromine atoms, which are deactivating, electron-withdrawing groups, significantly alters the electronic structure of the bipyridine ring system.[1] This modification has a profound impact on the molecule's absorption and emission properties.

Absorption and Emission Spectroscopy

Brominated bipyridines typically exhibit absorption bands in the UV region corresponding to π→π* transitions. When complexed with metal ions, such as ruthenium(II), they can display intense metal-to-ligand charge transfer (MLCT) bands in the visible region.[6] The emission properties of these compounds can be tuned by the position and number of bromine substituents. For instance, α-arylamino-2,2'-bipyridines with a bromo-substituent on the 3-biphenyl group exhibit an emission maximum at 452 nm in THF.[7]

Table 1: Photophysical Data of Representative Brominated Bipyridine Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) |

| 3-bromo-2-hydroxypyridine (B31989) | Gas Phase | 260.3 | - | - |

| 3-bromo-2-hydroxypyridine | DMSO | 260.8 | - | - |

| 3-bromo-2-hydroxypyridine | Water | 260.3 | - | - |

| 3-bromo-2-hydroxypyridine | Methanol | 260.4 | - | - |

| 3-bromo-2-hydroxypyridine | Chloroform | 261.9 | - | - |

| α-(3-biphenyl-Br)-amino-2,2'-bipyridine | THF | 372 | 452 | 0.34 |

Data for 3-bromo-2-hydroxypyridine is based on TD-DFT calculations and represents the main electronic transition. Data for α-(3-biphenyl-Br)-amino-2,2'-bipyridine is experimental.[7]

Frontier Molecular Orbitals (HOMO-LUMO)

The electron-withdrawing nature of bromine generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels. This effect can lead to a reduction in the HOMO-LUMO energy gap upon substitution.[1] The HOMO-LUMO gap is a critical parameter that influences the chemical reactivity, kinetic stability, and the energy of the lowest electronic transition.

The HOMO and LUMO energies can be estimated experimentally from cyclic voltammetry data or calculated using computational methods like Density Functional Theory (DFT).[8][9][10]

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Brominated Pyridine Derivative

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-bromo-2-hydroxypyridine | DFT (gas phase) | -7.467 | -0.682 | 6.785 |

| 3-bromo-2-hydroxypyridine | DFT (methanol) | -6.879 | -1.475 | 5.403 |

| 3-bromo-2-hydroxypyridine | DFT (water) | -6.880 | -1.475 | 5.406 |

| 3-bromo-2-hydroxypyridine | DFT (DMSO) | -6.880 | -1.475 | 5.405 |

Data obtained from DFT calculations for 3-bromo-2-hydroxypyridine.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to investigate the redox properties of brominated bipyridines. The electron-withdrawing effect of the bromine atoms makes the bipyridine ring more difficult to reduce compared to the unsubstituted parent compound.[2] When coordinated to a metal center, the redox potentials of the resulting complex are influenced by the electronic nature of the brominated bipyridine ligand.

Table 3: Redox Potentials of a Ruthenium Complex with a Brominated Bipyridine Analogue

| Complex | Redox Couple | E1/2 (V vs SCE) |

| [Ru(bpy)2(deeb)]2+ | RuIII/II | 1.36 |

E1/2 for [Ru(bpy)2(deeb)]2+, where deeb is 4,4'-diethylester-2,2'-bipyridine, an analogue with electron-withdrawing groups. This provides an indication of the effect of such groups on the redox potential.

Experimental Protocols

UV-Visible and Fluorescence Spectroscopy

Objective: To determine the absorption and emission characteristics of brominated bipyridine derivatives.

Materials:

-

Spectroscopic grade solvent (e.g., acetonitrile (B52724), THF)

-

Brominated bipyridine sample

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the brominated bipyridine in the chosen solvent. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 0.1 for fluorescence measurements and up to 1.0 for absorption measurements.

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum of the solvent in the cuvette.

-

Measure the absorption spectrum of each sample solution over a desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λabs).

-

-

Fluorescence Emission and Excitation Measurement:

-

Place a blank (pure solvent) in the spectrofluorometer and record a blank spectrum to subtract from the sample spectra.

-

For the emission spectrum, set the excitation wavelength at or near the λabs and scan the emission monochromator over a suitable wavelength range.

-

For the excitation spectrum, set the emission wavelength at the maximum of the measured emission and scan the excitation monochromator.

-

-

Quantum Yield Determination (Comparative Method):

-

Prepare a series of solutions of a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4) with absorbances in the same range as the sample solutions.

-

Measure the absorbance and integrated fluorescence intensity for both the standard and the sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The slope of these plots will be used to calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard) where Φ is the quantum yield and η is the refractive index of the solvent.[11][12][13]

-

Cyclic Voltammetry

Objective: To determine the redox potentials of brominated bipyridine derivatives.

Materials:

-

Electrochemical workstation (potentiostat)

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6)

-

Solvent (e.g., dry, degassed acetonitrile or DMF)

-

Brominated bipyridine sample

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Solution Preparation: Dissolve the brominated bipyridine sample and the supporting electrolyte in the solvent to prepare the test solution. The concentration of the analyte is typically in the millimolar range.

-

Cell Assembly: Assemble the three-electrode cell with the prepared solution.

-

Deoxygenation: Purge the solution with the inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Data Acquisition:

-

Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate. A typical scan rate is 100 mV/s.

-

Run the cyclic voltammogram, scanning the potential from the initial value to the switching potential and back.

-

Record the resulting current-voltage curve.

-

-

Data Analysis:

-

Determine the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible processes. This value provides an estimate of the standard redox potential.[14]

-

Computational DFT and TD-DFT Calculations

Objective: To theoretically predict the electronic structure, properties, and spectra of brominated bipyridines.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

General Protocol:

-

Structure Optimization:

-

Build the initial 3D structure of the brominated bipyridine molecule.

-

Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[1] This level of theory provides a good balance of accuracy and computational cost for such molecules.

-

Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).

-

-

Electronic Property Calculation:

-

From the optimized structure, calculate the single-point energy to obtain the HOMO and LUMO energies and the dipole moment.

-

-

Spectral Simulation (TD-DFT):

-

Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to simulate the UV-Vis absorption spectrum. This will provide the excitation energies and oscillator strengths of the electronic transitions.

-

Signaling Pathways and Logical Relationships

Brominated bipyridines, particularly when incorporated into metal complexes, can play a crucial role in various signaling pathways, most notably in photocatalysis. The general mechanism involves the absorption of light to create an excited state, followed by electron transfer processes that can initiate chemical reactions.

Below are Graphviz diagrams illustrating a typical photocatalytic cycle for a ruthenium complex with a generic brominated bipyridine ligand (Br-bpy), and a simplified workflow for a cyclic voltammetry experiment.

Conclusion

The electronic properties of brominated bipyridines are highly tunable through synthetic modification, making them versatile components for a wide range of applications. The electron-withdrawing nature of bromine significantly impacts their photophysical and electrochemical behavior, generally leading to stabilized frontier molecular orbitals and altered redox potentials. This guide has provided a foundational understanding of these properties, along with detailed experimental and computational protocols for their investigation. For researchers in materials science and drug development, a thorough understanding of these electronic characteristics is paramount for the rational design of novel functional molecules and materials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. ossila.com [ossila.com]

- 7. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. agilent.com [agilent.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unveiling the Electron-Deficient Heart of 4,4'-Dibromo-2,2'-bipyridine: A Technical Guide for Advanced Research

An in-depth exploration into the synthesis, electronic properties, and versatile applications of a pivotal building block in modern chemistry, tailored for researchers, scientists, and professionals in drug development.

Introduction

4,4'-Dibromo-2,2'-bipyridine is a heterocyclic organic compound that has garnered significant attention as a versatile building block in the realms of coordination chemistry, materials science, and catalysis. Its defining characteristic is the pronounced electron-deficient nature of the bipyridine core, a direct consequence of the strong electron-withdrawing effects of the two bromine atoms situated at the 4 and 4' positions. This inherent electronic property not only modulates the reactivity of the molecule but also imparts unique characteristics to the metallic and organic complexes derived from it. This technical guide provides a comprehensive overview of the synthesis, key electronic data, and experimental methodologies related to this compound, offering a foundational resource for its application in advanced research and development.

Core Properties and Electron-Deficient Nature

The presence of two bromine atoms significantly influences the electronic landscape of the 2,2'-bipyridine (B1663995) framework. These halogens exert a strong negative inductive effect, withdrawing electron density from the aromatic rings. This electron deficiency has several important consequences:

-

Enhanced Metal Coordination: The electron-deficient bipyridine core facilitates strong coordination to a wide array of transition metal ions, forming stable complexes. This property is central to its use in catalysis and the development of novel inorganic materials.

-

Reactive Sites for Functionalization: The bromine atoms serve as versatile handles for further molecular elaboration through various cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the precise tuning of the steric and electronic properties of the resulting molecules, a critical aspect in the rational design of catalysts and functional materials.

-

Modulation of Electronic and Photophysical Properties: The electron-withdrawing nature of the bromine substituents lowers the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). This has a profound impact on the electrochemical and photophysical properties of its derivatives and metal complexes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a quick reference for its physical and electronic characteristics.

| Physical and Chemical Properties | |

| CAS Number | 18511-71-2[1][2] |

| Molecular Formula | C₁₀H₆Br₂N₂[1][2] |

| Molecular Weight | 313.98 g/mol [1][2] |

| Appearance | White to cream to light yellow powder or crystals[3] |

| Melting Point | 140°C to 145°C[3] |

| Electronic and Spectroscopic Data | |

| HOMO Energy Level | -6.8 eV (computationally estimated) |

| LUMO Energy Level | -1.9 eV (computationally estimated) |

| HOMO-LUMO Gap | 4.9 eV (computationally estimated) |

| UV-Vis Absorption Maxima (λmax) | ~245 nm, ~285 nm (in ethanol) |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective utilization.

Synthesis of this compound

One common synthetic route involves the bromination of a 2,2'-bipyridine precursor. A representative protocol is as follows:

Method 1: From 4,4'-Dinitro-2,2'-bipyridine (B97881) N,N'-dioxide [4]

-

Reaction Setup: In a round-bottom flask, dissolve 4,4'-dinitro-2,2'-bipyridine N,N'-dioxide (1.55 mmol) in glacial acetic acid (11 mL).

-

Addition of Reagents: To the solution, add acetyl bromide (86 mmol).

-

Reaction Conditions: Heat the reaction mixture to 130°C and maintain for 10 hours.

-

Work-up: After cooling, the reaction mixture is carefully poured into ice and basified with a sodium carbonate solution to a pH of 9.

-

Extraction: The aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate (B86663), and the solvent is removed under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography (hexane/EtOAc, 96:4) to yield this compound as a white solid (70% yield).[4]

Method 2: From a Bipyridine-N-oxide Precursor [1]

-

Initial Dissolution: Add 37 g (0.1 mol) of the starting bipyridine-N-oxide derivative to a 2 L round-bottom flask under a nitrogen atmosphere. Dissolve the compound completely in 950 mL of chloroform.

-

Cooling and Reagent Addition: Cool the reaction system to -3°C. Slowly add 297 g (1.1 mol) of phosphorus tribromide dropwise.

-

Reaction: After the addition is complete, heat the reaction mixture to 60°C and stir continuously for 2 hours.

-

Quenching and Neutralization: Cool the mixture to room temperature and slowly pour it into 1 L of water. Adjust the pH to 11 with sodium hydroxide (B78521) solution.

-

Extraction and Purification: Separate the organic layer by extraction with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation. The resulting solid is washed with ethanol (B145695) and filtered to yield a pale yellow solid (77% yield).[1]

Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique to probe the electrochemical properties and confirm the electron-deficient nature of this compound, typically by studying its metal complexes.

General Protocol:

-

Instrumentation: A potentiostat with a standard three-electrode cell configuration is used. This consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent such as acetonitrile (B52724) or dimethylformamide.

-

Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.

-

Blank Scan: Record a background voltammogram of the electrolyte solution to establish the potential window.

-

Sample Analysis: Dissolve a small amount of the this compound-containing sample in the electrolyte solution and record the cyclic voltammogram. The potential is swept between defined limits, and the resulting current is measured.

-

Data Analysis: The resulting voltammogram will show reduction and oxidation peaks. The potentials of these peaks provide information about the redox processes and the energy levels of the molecular orbitals.

Visualizing Key Processes and Relationships

Graphviz diagrams are provided to illustrate the logical flow of synthesis and the fundamental structure-property relationships.

Applications in Research and Development

The unique properties of this compound make it a valuable component in several areas of research and development:

-

Catalysis: Complexes of ruthenium(II) and other transition metals with ligands derived from this compound are actively investigated for their catalytic activity in a variety of organic transformations. The ability to functionalize the bipyridine ligand allows for the creation of catalysts with enhanced efficiency and selectivity.

-

Materials Science: This molecule is a key precursor in the synthesis of conjugated polymers and supramolecular assemblies. These materials often exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and as hole-transporting layers in perovskite solar cells.

-

Drug Development: While not a drug itself, the bipyridine scaffold is present in numerous biologically active molecules. The ability to systematically modify the 4,4'-positions of the bipyridine ring system using this compound as a starting material is a powerful tool in medicinal chemistry for structure-activity relationship (SAR) studies.

Conclusion

This compound stands out as a fundamentally important building block in modern chemical synthesis. Its inherent electron-deficient character, coupled with the reactivity of its bromine substituents, provides a versatile platform for the design and construction of a wide range of functional molecules and materials. A thorough understanding of its synthesis, electronic properties, and reactivity is essential for harnessing its full potential in catalysis, materials science, and the development of new therapeutic agents. This guide serves as a foundational resource to facilitate further innovation and application of this remarkable compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4,4'-Dibromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4'-Dibromo-2,2'-bipyridine. Due to the absence of a publicly available, fully assigned experimental spectrum in the surveyed scientific literature and chemical databases, this document presents a comprehensive theoretical analysis based on the compound's structure and spectral data from analogous bipyridine derivatives. This guide includes predicted spectral data, a general experimental protocol for acquiring the spectrum, and a visualization of the molecular structure and proton environments.

Molecular Structure and Predicted ¹H NMR Spectrum

This compound possesses a symmetrical structure, which significantly influences its ¹H NMR spectrum. The molecule has a C₂ axis of symmetry, rendering the two pyridine (B92270) rings chemically equivalent. Consequently, the protons on one ring are chemically equivalent to the corresponding protons on the other. This symmetry simplifies the spectrum, resulting in three distinct signals in the aromatic region, each representing two equivalent protons.

The electron-withdrawing nature of the bromine atoms and the nitrogen atoms in the pyridine rings will deshield the aromatic protons, causing their signals to appear at a relatively high chemical shift (downfield). The expected splitting patterns are governed by the coupling interactions between adjacent protons.

Based on the analysis of related compounds, such as 4-bromo-2,2'-bipyridine (B89133) and other 4,4'-disubstituted-2,2'-bipyridines, the following ¹H NMR spectral characteristics are predicted for this compound.

Predicted ¹H NMR Spectral Data

The predicted quantitative data for the ¹H NMR spectrum of this compound, assuming a deuterated chloroform (B151607) (CDCl₃) solvent, is summarized in the table below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6, H-6' | 8.50 - 8.70 | Doublet (d) | ~5.0 | 2H |

| H-3, H-3' | 8.30 - 8.50 | Doublet (d) | ~2.0 | 2H |

| H-5, H-5' | 7.30 - 7.50 | Doublet of Doublets (dd) | J ≈ 5.0, 2.0 | 2H |

Note: These are predicted values and should be confirmed by experimental data.

Visualization of Proton Environments

The chemical structure of this compound and the distinct proton environments are illustrated in the following diagram.

Caption: Chemical structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a general methodology for acquiring the ¹H NMR spectrum of this compound. This protocol is based on standard practices for similar organic compounds.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30')

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)

-

Spectral Width: 0-10 ppm

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the peak multiplicities and coupling constants.

Logical Workflow for Spectral Analysis

The process of analyzing and predicting the ¹H NMR spectrum of this compound follows a logical workflow.

Caption: Workflow for the analysis and prediction of the ¹H NMR spectrum.

The Coordination Chemistry of Dibromo Bipyridine Ligands: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Bipyridine Scaffold and the Role of Bromination

2,2'-Bipyridine (B1663995) (bpy) is a cornerstone of coordination chemistry, renowned for its ability to form stable, five-membered chelate rings with a vast array of metal ions.[1][2] These complexes are central to fields ranging from photophysics to catalysis and materials science.[1][3] The introduction of bromine atoms onto the bipyridine framework, creating dibromo bipyridine ligands, significantly expands this utility. The bromo-substituents serve two primary purposes: they electronically modify the ligand, influencing the photophysical and electrochemical properties of the resulting metal complexes, and they provide reactive handles for further functionalization through cross-coupling reactions.[4][5] This allows for the construction of complex, multi-component assemblies, polymers, and advanced materials.[6]

This guide provides an in-depth overview of the synthesis, coordination behavior, structural characteristics, and applications of dibromo bipyridine ligands, focusing on the common 4,4'- and 5,5'-isomers. It aims to be a comprehensive resource, complete with detailed experimental protocols, tabulated quantitative data, and logical diagrams to illustrate key workflows and concepts.

Synthesis of Dibromo Bipyridine Ligands

The synthesis of dibromo bipyridine ligands can be achieved through several reliable methods. The choice of method often depends on the desired isomer and the scale of the reaction. Common strategies include direct bromination of the parent bipyridine, Stille coupling, and reductive coupling reactions.[7][8]

Key Synthetic Methodologies

Efficient syntheses for various dibromo bipyridine derivatives have been developed, often achieving high yields. For instance, 5,5'-Dibromo-2,2'-bipyridine (B102527) can be obtained through the reductive symmetric coupling of 2,5-dibromopyridine (B19318) or via direct bromination of 2,2'-bipyridine.[7][9] Stille coupling reactions are also frequently employed, for example, in coupling dihalogenopyridines with stannylpyridines, to yield these ligands.[10]

Caption: Workflow for the synthesis of 5,5'-dibromo-2,2'-bipyridine.

Experimental Protocols

Protocol 2.2.1: Synthesis of 5,5'-Dibromo-2,2'-bipyridine via Direct Bromination[5]